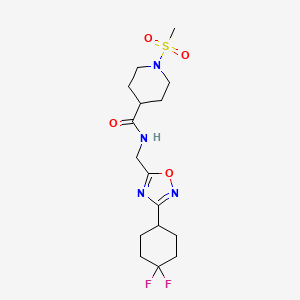
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H24F2N4O4S and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound belonging to the oxadiazole class. This compound exhibits promising biological activities, including potential anticancer and antimicrobial properties. The unique structural features of this compound, particularly the oxadiazole ring and the piperidine moiety, contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F2N4O2S. The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Oxadiazole Ring | A five-membered heterocyclic ring contributing to biological activity. |
| Piperidine Moiety | Provides structural integrity and influences pharmacological properties. |
| Methylsulfonyl Group | Enhances solubility and may affect metabolic stability. |
| Difluorocyclohexyl Group | Increases lipophilicity and potentially enhances biological activity. |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Tubulin Inhibition : Similar compounds have been identified as tubulin inhibitors, which disrupt microtubule dynamics essential for cell division. This mechanism has been confirmed through biochemical assays demonstrating increased mitotic cells in treated leukemia cell lines .
- Enzyme Inhibition : Oxadiazole derivatives are known to inhibit enzymes involved in cancer progression and inflammation. The specific pathways targeted by this compound remain to be fully elucidated but may involve modulation of signaling pathways related to cellular proliferation .
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant antiproliferative effects across various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against prostate cancer cell lines (DU-145) with a potency of approximately 120 nM .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Antimicrobial Tests : Preliminary studies suggest that oxadiazole derivatives demonstrate varying degrees of activity against gram-positive and gram-negative bacteria. Compounds containing the oxadiazole moiety have been noted for their effectiveness against strains such as Bacillus cereus and Escherichia coli .
Case Studies
A comparative analysis of similar compounds reveals the following findings:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | 0.120 | Antiproliferative (DU-145) |
| 1,3,4-Oxadiazole Derivative A | 0.47 - 1.40 | Tubulin inhibitor |
| N-(Acetylsulfamoyl)phenyl derivative | 10.1 | Cytotoxic against HUH7 |
Propriétés
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F2N4O4S/c1-27(24,25)22-8-4-12(5-9-22)15(23)19-10-13-20-14(21-26-13)11-2-6-16(17,18)7-3-11/h11-12H,2-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFHZBBITFHIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














